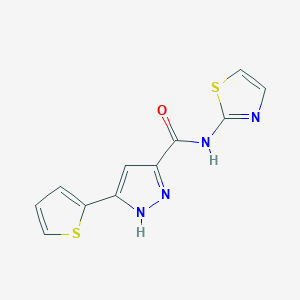

N-(thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-thiazol-2-yl)-5-thiophen-2-yl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4OS2/c16-10(13-11-12-3-5-18-11)8-6-7(14-15-8)9-2-1-4-17-9/h1-6H,(H,14,15)(H,12,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPXQFBVCLEVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NN2)C(=O)NC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate thioamide and hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and thiophene rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have shown that derivatives of N-(thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide exhibit significant antimicrobial activity against pathogens such as Pseudomonas aeruginosa, while demonstrating limited effects on Gram-positive bacteria and fungi .

- Anticancer Properties : Research indicates that this compound can act as a lead compound in drug discovery for various therapeutic targets, potentially inhibiting specific enzymes or receptors involved in cancer progression .

Material Science

This compound is also explored in the development of advanced materials:

- Organic Semiconductors : Its unique electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices. The compound's ability to form stable thin films enhances its potential for use in electronic applications .

Biological Research

The mechanism of action for this compound involves interactions with specific molecular targets, leading to various biological effects:

- Inhibition of Enzymes : The compound may inhibit certain enzymes related to disease pathways, contributing to its antimicrobial and anticancer effects .

Case Study 1: Antimicrobial Evaluation

A series of pyrazole-thiazole derivatives were synthesized and evaluated for their antimicrobial properties. Among them, this compound showed remarkable activity against Pseudomonas aeruginosa, highlighting its potential as an antimicrobial agent .

Case Study 2: Anticancer Screening

In a study focused on anticancer activity, various derivatives of N-(thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrazole were tested against cancer cell lines. Results indicated significant cytotoxic effects, suggesting that modifications to the structure could enhance efficacy against specific cancer types .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against Pseudomonas aeruginosa |

| Anticancer compounds | Significant cytotoxicity against cancer cell lines | |

| Material Science | Organic semiconductors | Suitable for photovoltaic applications |

| Biological Research | Enzyme inhibition | Interacts with specific molecular targets |

Mechanism of Action

The mechanism of action of N-(thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrazole-carboxamide derivatives, focusing on substituent effects, physicochemical properties, and bioactivity.

Table 1: Structural and Physicochemical Comparison

Key Observations:

In contrast, ethynylthiophene substitution () improves receptor binding affinity, as seen in CB1 inverse agonism .

Physicochemical Properties :

- Melting points for most analogs are unreported, but derivatives with sulfonamide groups (e.g., compound 6 in ) often exhibit higher crystallinity due to hydrogen-bonding interactions .

- The absence of polar groups (e.g., sulfonamide) in the target compound may reduce aqueous solubility compared to analogs like compound 6 .

Biological Activity Trends :

- Anticancer Activity : Thiophene-pyrazole hybrids with electron-withdrawing groups (e.g., bromine, sulfonamide) show enhanced cytotoxicity. For example, compound 4k achieves an IC₅₀ of 1.62 μM against HepG2 cells .

- Receptor Targeting : Piperidine-substituted pyrazole-carboxamides () demonstrate peripheral CB1 antagonism, a mechanism relevant to metabolic disorders .

Biological Activity

N-(thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a thiazole ring, a thiophene ring, and a pyrazole moiety. These structural components contribute to its potential therapeutic applications, including antimicrobial and anticancer properties.

The molecular formula of this compound is . The compound's synthesis typically involves multi-step reactions that include the cyclization of thioamide and hydrazine derivatives under controlled conditions, often utilizing solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Biological Activity Overview

This compound has been investigated for various biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.

- Anticancer Properties : Research has shown that this compound can inhibit the proliferation of cancer cells in vitro. Specific studies have reported its effectiveness against different cancer cell lines, leading to apoptosis through the activation of caspase pathways .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity comparable to standard anti-inflammatory drugs in animal models. It has been shown to reduce edema and inhibit pro-inflammatory cytokine production .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be partially attributed to its structure. Modifications in the thiazole and thiophene rings significantly affect its potency and selectivity against various biological targets. For instance, substituents at specific positions on these rings can enhance or diminish activity, indicating a clear structure-activity relationship .

Case Studies

Several case studies highlight the biological activity of this compound:

- Antimicrobial Study : In a study assessing the antimicrobial efficacy of thiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentrations (MICs) in the low micromolar range .

- Cancer Cell Proliferation Inhibition : A detailed investigation into its anticancer properties revealed that this compound inhibited cell growth in human breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values of 15 µM and 20 µM, respectively .

- Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .

Q & A

Q. How can researchers characterize amorphous vs. crystalline forms of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.